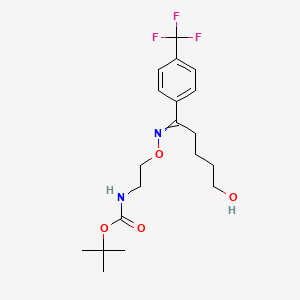
Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this ionic liquid involves the combination of trihexyltetradecylphosphonium with the tris(pentafluoroethyl)trifluorophosphate anion. This process results in an ionic liquid that exhibits exceptional hydrophobicity and stability, surpassing that of other ionic liquids with different anionic components. The selectivity and sensitivity of extraction methods can be significantly enhanced by varying the cationic component of the ionic liquid, demonstrating its versatility in analytical applications (Yao, Pitner, & Anderson, 2009).
Molecular Structure Analysis
The molecular structure of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate contributes to its unique chemical and physical properties. The phosphonium cation provides a large, hydrophobic structure that interacts favorably with non-polar molecules, while the tris(pentafluoroethyl)trifluorophosphate anion enhances the ionic liquid's hydrophobicity and thermal stability.
Chemical Reactions and Properties
This ionic liquid is effective in facilitating various chemical reactions, including the palladium-catalyzed carbonylation of iodoarenes and thiols to form thioesters. Its capability to recycle in reaction media without loss of activity underscores its potential for sustainable chemical processes (Cao, McNamee, & Alper, 2008).
Physical Properties Analysis
Studies on the physical properties of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate, such as density, viscosity, and surface tension, highlight its potential for various applications. These properties are significantly influenced by the ionic liquid's molecular structure, which is tailored for high performance in tasks requiring hydrophobicity and stability under different conditions (Ferreira et al., 2012).
科学的研究の応用
Organophosphorus Flame Retardants
Organophosphorus flame retardants, including various phosphonium compounds, are widely used across industries to enhance fire resistance. Their applications span from textiles and plastics to electronics, demonstrating their versatility and importance in safety-critical applications. The review by Bruchajzer, Frydrych, and Szymańska (2015) emphasizes the neurotoxic, fertility, reproductive, and carcinogenic effects of certain phosphorus flame retardants, highlighting the balance between utility and safety considerations in their use [Bruchajzer, Frydrych, & Szymańska, 2015].
Biologic Activity of Phosphates
Lorke, Stegmeier-Petroianu, and Petroianu (2017) discuss the biological activities associated with cyclic and caged phosphates, including their roles in inhibiting acetylcholine esterase and potential therapeutic applications. This review suggests that phosphonium compounds might also find applications in medicinal chemistry, given their structural similarities with cyclic phosphates [Lorke, Stegmeier-Petroianu, & Petroianu, 2017].
Synthetic Chelating Agents in the Environment
Knepper (2003) reviews the use and environmental impact of synthetic chelating agents, including organophosphonates, highlighting their application in binding and masking metal ions in industrial processes. The environmental behavior of these compounds is critical, suggesting a potential area of research for phosphonium-based ionic liquids in mitigating metal ion pollution [Knepper, 2003].
Antibody-Based Methods for Analysis
Fránek and Hruška (2018) discuss the development and application of antibodies for the analysis of environmental and food contaminants, including phosphorus compounds. This points towards the importance of developing sensitive detection methods for phosphonium-based compounds in environmental and food safety applications [Fránek & Hruška, 2018].
Polymer/Layered Silicate Nanocomposites
Ray and Okamoto (2003) review the preparation and properties of polymer/layered silicate nanocomposites, where the modification of silicate layers with phosphonium ions can enhance the compatibility and dispersion of silicates in polymer matrices. This suggests a promising application of trihexyltetradecylphosphonium-based compounds in creating advanced materials with improved mechanical and thermal properties [Ray & Okamoto, 2003].
Safety And Hazards
Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1)7. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection7.
将来の方向性
The future directions for the use of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate are not clear from the available information. However, phosphonium-based ionic liquids have potential applications in various fields, including biosensors, electrodeposition, and synthetic chemistry56.
特性
CAS番号 |
639092-18-5 |
|---|---|
製品名 |
Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate |
分子式 |
C₃₈H₆₈F₁₈P₂ |
分子量 |
928.87 |
同義語 |
Trihexyltetradecylphosphonium Trifluorotris(pentafluoroethyl)phosphate(1-) Trihexyl(tetradecyl)phosphonium Trifluorotris(pentafluoroethyl)phosphate_x000B_Trihexyl(tridecyl)phosphonium Tris(pentafluoroethyl)trifluorophosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



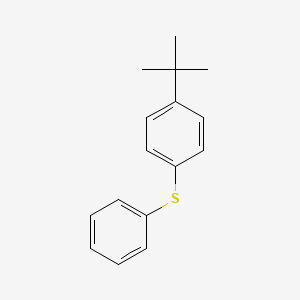
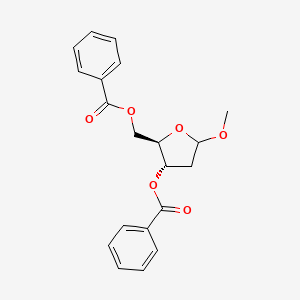
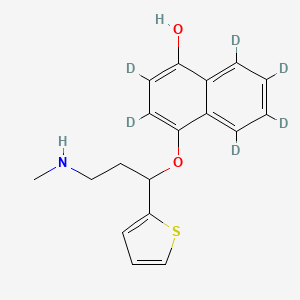
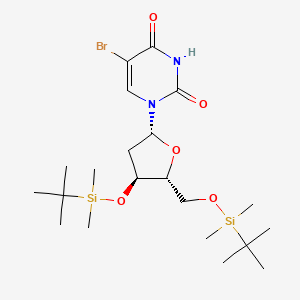

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

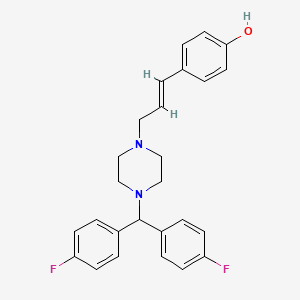
![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)

